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molecular formula C3H7N3O3S B8645557 4-azidobutane-1-sulfonic acid CAS No. 773785-62-9

4-azidobutane-1-sulfonic acid

Cat. No. B8645557
M. Wt: 165.17 g/mol
InChI Key: DBRIOBHILRGDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642801B2

Procedure details

3-Azidopropanesulfonic acid, sodium salt 5 (1.87 g, 10.0 mmol) was suspended in dry benzene (20 mL), and PCl5 (2.3 g, 10.5 mmol) was added to the suspension. The mixture was stirred at room temperature for 30 minutes, then at gentle reflux for about 1 hour. The benzene and P(O)Cl3 were removed by evaporation under reduced pressure. Benzene was added to the crude mixture and the solvent was removed again under reduced pressure. The residue was dried in vacuo. The dried residue was dissolved in dichloromethane (anhydrous, 15 mL) and cooled at −10° C. using an ice/acetone bath.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5
Quantity
1.87 g
Type
reactant
Reaction Step Three
Name
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH2:6][S:7]([OH:10])(=O)=[O:8])=[N+:2]=[N-:3].[Na].P(Cl)(Cl)(Cl)(Cl)[Cl:13]>C1C=CC=CC=1>[N:1]([CH2:4][CH2:5][CH2:6][S:7]([Cl:13])(=[O:10])=[O:8])=[N+:2]=[N-:3] |^1:10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CCCS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
5
Quantity
1.87 g
Type
reactant
Smiles
Step Four
Name
Quantity
2.3 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The benzene and P(O)Cl3 were removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
Benzene was added to the crude mixture
CUSTOM
Type
CUSTOM
Details
the solvent was removed again under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The dried residue was dissolved in dichloromethane (anhydrous, 15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled at −10° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N(=[N+]=[N-])CCCS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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